2-n-Butyl-2-methylcyclohexanone
Description
2-<i>n</i>-Butyl-2-methylcyclohexanone is a bicyclic ketone featuring a cyclohexanone backbone substituted with an <i>n</i>-butyl and a methyl group at the 2-position.
Properties
CAS No. |
1197-78-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
InChI Key |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
Canonical SMILES |
CCCCC1(CCCCC1=O)C |
Synonyms |
2-n-Butyl-2-methylcyclohexanone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-2-methylcyclohexanone typically involves the alkylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with n-butyl bromide in the presence of a strong base such as sodium amide in liquid ammonia . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-n-Butyl-2-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., n-butyl bromide) in the presence of strong bases like sodium amide in liquid ammonia.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanones depending on the alkylating agent used.
Scientific Research Applications
2-n-Butyl-2-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-n-Butyl-2-methylcyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Cyclohexanone Derivatives
a) 2-<i>c</i>-Methyl-2-<i>c</i>-methylcyclohexanone
- Structure: Features two methyl groups at the 2-position of cyclohexanone.
- Synthesis : Prepared via stereospecific methods, with ester derivatives showing distinct conformational preferences (e.g., axial vs. equatorial substituents) .
b) 2-[(2-Methoxyphenyl)methyl]cyclohexanone
- Structure : Contains a methoxyphenylmethyl substituent at the 2-position.
- Key Differences: The aromatic and polar methoxy group increases polarity (PSA: 26.3) and may enhance solubility in polar solvents compared to alkyl-substituted analogs like 2-<i>n</i>-Butyl-2-methylcyclohexanone .
Comparison with Linear Ketones
a) 2-Hexanone (Methyl <i>n</i>-butyl ketone)
- Structure : A linear ketone (C6H12O) with a methyl and <i>n</i>-butyl group.
- Key Differences: Volatility: 2-Hexanone has a lower boiling point (~127°C) due to its linear structure, whereas 2-<i>n</i>-Butyl-2-methylcyclohexanone’s cyclic backbone likely increases boiling point. Solubility: 2-Hexanone is miscible with organic solvents but less water-soluble; the cyclohexanone core of 2-<i>n</i>-Butyl-2-methylcyclohexanone may reduce water solubility further .
b) 2-Butanone (Ethyl methyl ketone)
- Structure : A simple linear ketone (C4H8O).
- Key Differences: Reactivity: 2-Butanone’s smaller size and lack of steric hindrance make it more reactive in nucleophilic additions compared to sterically crowded 2-<i>n</i>-Butyl-2-methylcyclohexanone .
Physical and Chemical Property Table
*Estimated based on structural analogs.
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